1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring with two carbonyl groups at the 2 and 6 positions, along with a brominated and fluorinated phenyl group at the 1 position. The presence of these substituents suggests potential biological activity and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving piperidine derivatives and halogenated phenyl compounds. It is often used as an intermediate in organic synthesis and drug development.
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can be classified as:
The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione typically involves several steps:
The molecular structure of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can be represented by its molecular formula . The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrFNO₂ |
| Molecular Weight | 303.13 g/mol |
| IUPAC Name | 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione |
| InChI Key | [To be determined] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)Br |
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can undergo several types of chemical reactions:
The specific reaction conditions vary based on the desired transformation but often involve standard organic synthesis techniques like refluxing in suitable solvents and monitoring via thin-layer chromatography.
The mechanism of action for 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione involves its interaction with biological targets. The bromo and fluoro substituents enhance its electrophilic character, allowing it to interact with nucleophilic sites on proteins or nucleic acids. This interaction can lead to modifications that influence various biological pathways.
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: